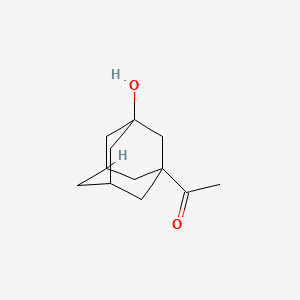
1-(3-Hydroxy-1-adamantyl)ethanone
Übersicht
Beschreibung
“1-(3-Hydroxy-1-adamantyl)ethanone” is a chemical compound with the molecular formula C12H18O2. It is also known by other names such as Saxaint-N, 1-acetyl-3-adaMantanol, and Vildagliptin Impurity 62 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of “1-(3-Hydroxy-1-adamantyl)ethanone” involves several steps. One method involves the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . Another method involves the Claisen-Schmidt reaction between 3-hydroxy-1-adamantyl methyl ketone and aromatic aldehydes .Molecular Structure Analysis
The molecular structure of “1-(3-Hydroxy-1-adamantyl)ethanone” is based on the adamantane core, which is a type of diamondoid. Diamondoids are compounds with a repeating adamantane unit, named after the diamond crystal lattice due to their similar structure .Chemical Reactions Analysis
The chemical reactions involving “1-(3-Hydroxy-1-adamantyl)ethanone” are diverse. For instance, the reaction of 3-hydroxy-1-adamantyl methyl ketone with ethyl formate and sodium in benzene gives rise to sodium enolate of 1-(3-hydroxy-1-adamantyl)-3-hydroxy-2-propen-1-one .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-(3-Hydroxy-1-adamantyl)ethanone participates in diverse organic reactions:
- C–C Bond Formation : The compound’s reactivity allows for direct functionalization of adamantane C–H bonds, leading to various products (alkenes, alkynes, arenes, etc.) .
Computational Chemistry
Wirkmechanismus
Target of Action
Adamantane derivatives, in general, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives often undergo radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
The radical-based functionalization reactions of adamantane derivatives can potentially affect various biochemical pathways .
Result of Action
The unique stability and reactivity of adamantane derivatives can potentially lead to diverse molecular and cellular effects .
Action Environment
The compound is recommended to be stored at -20°c , suggesting that temperature could be a significant environmental factor affecting its stability.
Eigenschaften
IUPAC Name |
1-(3-hydroxy-1-adamantyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGLYJERYAKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343737 | |
| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-1-adamantyl)ethanone | |
CAS RN |
39917-38-9 | |
| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


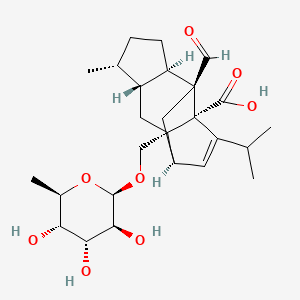

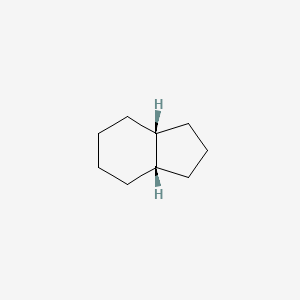
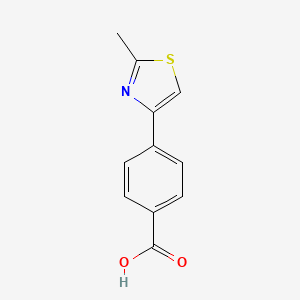
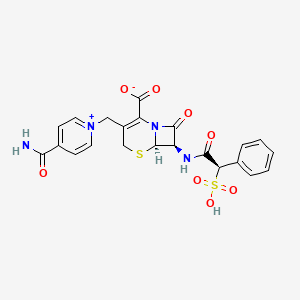
![4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester](/img/structure/B1200231.png)

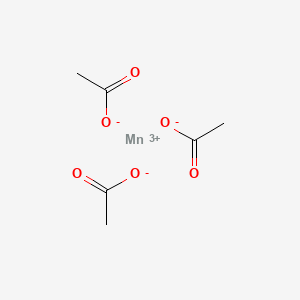



![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)
